molecular formula C17H13NO2 B14125805 8-(3-Methoxybenzoyl)quinoline

8-(3-Methoxybenzoyl)quinoline

Cat. No.: B14125805
M. Wt: 263.29 g/mol
InChI Key: IOZWFKLRIIIGEX-UHFFFAOYSA-N
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Description

8-(3-Methoxybenzoyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Methoxybenzoyl)quinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs greener and more sustainable methods. These methods include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts such as molecular iodine or nano ZnO. These approaches aim to reduce the environmental impact and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 8-(3-Methoxybenzoyl)quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

8-(3-Methoxybenzoyl)quinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential antimicrobial and antiviral properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer agents, anti-inflammatory drugs, and antimalarial compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 8-(3-Methoxybenzoyl)quinoline involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication. These interactions can lead to cell cycle arrest, apoptosis, and inhibition of cell proliferation, making them potential candidates for anticancer therapy .

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Hydroxyquinoline: A derivative with a hydroxyl group at position 8, known for its antimicrobial properties.

    Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline structure, studied for their pharmacological activities.

Uniqueness: 8-(3-Methoxybenzoyl)quinoline is unique due to the presence of the 3-methoxybenzoyl group, which enhances its chemical reactivity and potential biological activities. This modification can improve its solubility, stability, and ability to interact with specific molecular targets .

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

(3-methoxyphenyl)-quinolin-8-ylmethanone

InChI

InChI=1S/C17H13NO2/c1-20-14-8-2-6-13(11-14)17(19)15-9-3-5-12-7-4-10-18-16(12)15/h2-11H,1H3

InChI Key

IOZWFKLRIIIGEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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